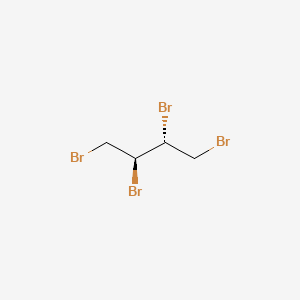

meso-1,2,3,4-Tetrabromobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-1,2,3,4-tetrabromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRZLIGHKHRTRE-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CBr)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](CBr)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to meso-1,2,3,4-Tetrabromobutane

This guide provides a comprehensive technical overview of meso-1,2,3,4-tetrabromobutane, a significant brominated organic compound. We will delve into its core chemical and physical properties, stereochemical intricacies, synthesis, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Introduction: A Molecule of Stereochemical Interest

1,2,3,4-Tetrabromobutane (C₄H₆Br₄) is a halogenated aliphatic hydrocarbon notable for its rich stereochemistry. With two chiral centers, it exists as distinct stereoisomers: a meso form and a racemic mixture of enantiomers. This guide focuses specifically on the meso isomer, an achiral compound possessing chiral centers, which makes it a classic subject for stereochemical study.

While its primary commercial applications are as an additive flame retardant and a stable laboratory precursor for 1,3-butadiene, its multiple reactive sites offer considerable utility as a versatile building block in synthetic chemistry.

Physicochemical Properties

The distinct physical properties of this compound are critical for its handling, purification, and application in various experimental setups. These properties differ significantly from its racemic counterpart.

| Property | Value |

| Molecular Formula | C₄H₆Br₄ |

| Molecular Weight | 373.71 g/mol |

| CAS Number | 2657-67-2 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 116-119 °C |

| Boiling Point | 180-181 °C at 8.0 kPa (60 mmHg) |

| Density | ~2.5 g/cm³ |

| Vapor Pressure | 0.009 hPa at 25 °C |

| Refractive Index | ~1.611 |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, and chloroform; slightly soluble in petroleum ether. |

Note: The racemic form of 1,2,3,4-tetrabromobutane has a much lower melting point, around 40-41 °C.

The Stereochemistry of this compound

The defining characteristic of the meso isomer is its internal plane of symmetry. Although it possesses two chiral centers (at carbons 2 and 3), the molecule as a whole is achiral and therefore optically inactive. This occurs because the stereochemistry of the two halves of the molecule are mirror images of each other, effectively canceling out any potential rotation of plane-polarized light.

This can be understood by examining its Fischer projection. The plane of symmetry between C2 and C3 makes the molecule superimposable on its mirror image.

Caption: Fischer projections of 1,2,3,4-tetrabromobutane stereoisomers.

Synthesis and Reaction Mechanisms

The primary route for synthesizing 1,2,3,4-tetrabromobutane is the electrophilic addition of bromine (Br₂) to 1,3-butadiene. This reaction is a classic example of addition to a conjugated diene, proceeding through dibrominated intermediates. The stereochemical outcome of this reaction yields both the meso and racemic diastereomers.

Caption: General workflow for synthesizing this compound.

Experimental Protocol: Synthesis from 1,3-Butadiene

This protocol is a self-validating system; successful synthesis will yield a crystalline solid with a melting point corresponding to the meso isomer (116-119 °C).

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.

-

Dissolution: Dissolve 1,3-butadiene in a suitable inert solvent, such as chloroform.

-

Bromination: Slowly add a stoichiometric amount of bromine, also dissolved in the same solvent, to the flask via the dropping funnel. Maintain the reaction temperature around 60 °C.

-

Reaction: Allow the mixture to react for 10-12 hours with continuous stirring. The disappearance of the bromine's reddish-brown color indicates reaction progression.

-

Isolation: After the reaction is complete, cool the mixture. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials or byproducts.

-

Drying: Dry the purified product to obtain this compound as a white crystalline solid.

-

Validation: Confirm the identity and purity of the product by measuring its melting point and obtaining spectroscopic data (e.g., NMR).

Reactivity and Core Applications

The chemical reactivity of this compound is dominated by the four carbon-bromine bonds, which serve as excellent leaving groups in various reactions.

A. Precursor to 1,3-Butadiene

One of its most recognized uses is as a stable, solid source for generating 1,3-butadiene gas in a controlled laboratory setting. This is achieved through a dehalogenation reaction, typically using zinc dust in a solvent like ethanol. This method avoids the challenges of handling gaseous butadiene directly.

Caption: Generation of 1,3-butadiene from this compound.

B. Flame Retardant

With a high bromine content of approximately 85.6% by mass, this compound has been effectively used as an additive flame retardant, particularly in studies involving polystyrene. During combustion, it releases bromine radicals that interfere with the chain reactions of fire, thus inhibiting the process.

C. Synthetic Intermediate

The four bromine atoms provide multiple reactive sites for nucleophilic substitution reactions. This allows this compound to serve as a four-carbon building block for synthesizing more complex molecules and polymers.

Spectroscopic Data

Full characterization of this compound relies on standard spectroscopic techniques. Publicly available data includes:

-

¹H NMR and ¹³C NMR: Provides information on the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: Shows characteristic C-Br and C-H bond vibrations.

-

Mass Spectrometry (MS): Confirms the molecular weight and shows fragmentation patterns typical of polybrominated compounds.

Authoritative spectral data can be accessed through databases such as the NIST Chemistry WebBook and ChemicalBook.

Safety and Handling

As a halogenated organic compound, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear a dust respirator, chemical-resistant gloves, and safety glasses or goggles. Protective clothing is recommended to avoid skin contact.

-

Hazards: The compound is classified as a skin and eye irritant. Avoid creating and inhaling dust. Upon combustion, it can decompose to release toxic fumes of hydrogen bromide.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Move the victim to fresh air.

-

Ingestion: Rinse mouth and seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dark, and dry place, away from oxidizing agents.

Disclaimer: This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

An In-depth Technical Guide to the Synthesis of meso-1,2,3,4-Tetrabromobutane from 1,3-Butadiene

This guide provides a comprehensive overview of the synthesis of meso-1,2,3,4-tetrabromobutane, a valuable brominated organic compound, from 1,3-butadiene. The focus is on the underlying chemical principles, stereochemical control, and practical experimental considerations relevant to researchers and professionals in synthetic chemistry.

Introduction: Strategic Importance and Stereochemical Considerations

1,2,3,4-Tetrabromobutane serves as a versatile intermediate in organic synthesis and is recognized as a stable, solid precursor for the controlled generation of 1,3-butadiene, a critical monomer in polymer production.[1] Its synthesis from 1,3-butadiene is a classic example of electrophilic addition to a conjugated diene.[1] A key challenge and point of interest in this synthesis is its stereochemistry. With two chiral centers at carbons 2 and 3, 1,2,3,4-tetrabromobutane can exist as distinct stereoisomers: a meso compound and a racemic mixture of enantiomers.[1][2][3] These stereoisomers exhibit different physical properties, such as melting points, which is a crucial consideration for reaction planning and product purification.[1] The meso isomer typically has a higher melting point (116-119 °C) compared to the racemic form.[1][4][5] This guide will focus specifically on the synthesis of the meso diastereomer.

The Reaction Mechanism: A Stepwise Electrophilic Addition

The synthesis of 1,2,3,4-tetrabromobutane from 1,3-butadiene proceeds through a two-step electrophilic addition of bromine (Br₂) across the conjugated diene system.

Initial Bromine Addition: 1,2- vs. 1,4-Addition

The initial reaction of 1,3-butadiene with one equivalent of bromine can yield two isomeric products: 3,4-dibromo-1-butene (1,2-addition product) and trans-1,4-dibromo-2-butene (1,4-addition product).[6][7][8] The formation of these products is governed by kinetic and thermodynamic control.[9][10]

-

Kinetic Control: At lower temperatures, the 1,2-addition product is favored. This is because the activation energy for the formation of the intermediate leading to this product is lower.[9][10]

-

Thermodynamic Control: At higher temperatures, the more stable 1,4-addition product predominates.[8][9][10] The internal double bond in the 1,4-adduct is more substituted and therefore more thermodynamically stable.

The reaction proceeds via an electrophilic attack on the diene to form a resonance-stabilized allylic carbocation or a cyclic bromonium ion intermediate.[6][7][9] The subsequent attack by a bromide ion at either carbon 2 or carbon 4 of this intermediate leads to the respective products.

Caption: Initial electrophilic addition of bromine to 1,3-butadiene.

Second Bromine Addition and Stereochemical Outcome

The subsequent addition of a second equivalent of bromine to the mixture of dibrominated butenes leads to the formation of 1,2,3,4-tetrabromobutane. The stereochemistry of the final product is determined by the stereochemistry of the starting dibromide and the mechanism of the second bromine addition. The formation of the meso isomer arises from the anti-addition of bromine to the double bond of trans-1,4-dibromo-2-butene.

Experimental Protocol: A Validated Approach

This section outlines a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Quantity | Purpose |

| 1,3-Butadiene | Varies (gas) | Starting material |

| Bromine (Br₂) | 2 molar equivalents | Brominating agent |

| Dichloromethane (CH₂Cl₂) | Sufficient volume | Solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying agent |

| Ethanol or Methanol | As needed | Recrystallization solvent |

Safety Precautions

-

1,3-Butadiene: is an extremely flammable gas and a known carcinogen.[11][12][13][14] All manipulations should be performed in a well-ventilated fume hood.[11][12] Use appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][15]

-

Bromine: is a highly corrosive and toxic liquid. It can cause severe burns upon contact with skin and is harmful if inhaled. Handle with extreme care in a fume hood, and wear appropriate PPE, including heavy-duty gloves and a face shield.

-

Dichloromethane: is a volatile solvent and a suspected carcinogen. Use in a well-ventilated area.

Step-by-Step Procedure

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a cold finger condenser filled with a dry ice/acetone slurry.

-

Introduction of 1,3-Butadiene: Cool the flask in a dry ice/acetone bath. Carefully condense a known amount of 1,3-butadiene gas into the flask.

-

Solvent Addition: Add cold dichloromethane to the condensed 1,3-butadiene.

-

Bromine Addition: Dissolve the required amount of bromine (2 molar equivalents) in dichloromethane and place it in the dropping funnel. Add the bromine solution dropwise to the stirred solution of 1,3-butadiene at a low temperature (e.g., -15 °C). The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

-

Work-up: Once the addition is complete and the reaction mixture is colorless, allow it to warm to room temperature. Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification by Recrystallization: The crude product is a mixture of stereoisomers. The meso isomer can be selectively isolated by recrystallization from a suitable solvent such as ethanol or methanol. The higher melting point of the meso compound allows for its separation from the more soluble racemic mixture.[1]

Caption: Experimental workflow for the synthesis of this compound.

Characterization of the Product

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physical Properties

| Property | Expected Value |

| Appearance | White crystalline solid |

| Melting Point | 116-119 °C[1][4][5] |

Spectroscopic Data

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural elucidation.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The protons on C1 and C4 are chemically equivalent, as are the protons on C2 and C3. This results in two sets of signals. The protons on the terminal carbons (C1 and C4) would appear as a multiplet, and the protons on the internal carbons (C2 and C3) would also appear as a multiplet.[16]

-

¹³C NMR Spectroscopy: Due to the symmetry of the meso isomer, the ¹³C NMR spectrum will show only two signals, one for the equivalent terminal carbons (C1 and C4) and another for the equivalent internal carbons (C2 and C3).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for an alkane. The strong C-Br stretching vibrations are expected to appear in the fingerprint region (typically below 800 cm⁻¹).

Conclusion

The synthesis of this compound from 1,3-butadiene is a well-established procedure that serves as an excellent example of electrophilic addition to a conjugated system and highlights the importance of stereochemical control in organic synthesis. By carefully controlling the reaction conditions and employing appropriate purification techniques, the desired meso isomer can be obtained in good yield and high purity. The characterization data provided in this guide will aid researchers in confirming the identity and quality of their synthesized product.

References

- The Mechanism of Bromine Addition to 1,3-Butadiene1. ElectronicsAndBooks.

- The Mechanism of Bromine Addition to 1,3-Butadiene1. American Chemical Society.

-

Electrophilic addition to butadiene. ChemTube3D. Available from: [Link]

-

Addition of HBr to 1,3-Butadiene | Major and Minor Products | Temperature Effects. YouTube. Available from: [Link]

-

1 3Butadiene with bromine in molar ratio generates class 11 chemistry JEE_Main. Vedantu. Available from: [Link]

-

Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. MDPI. Available from: [Link]

-

Stereochemistry. Available from: [Link]

-

1,2,3,4-Tetrabromobutane. PubChem. Available from: [Link]

-

PREPARATION OF 1,2,3,4-TETRABROMOBUTANE. American Chemical Society. Available from: [Link]

-

3.4 Reactions of 1,3-Butadiene. KPU Pressbooks. Available from: [Link]

-

1,3-butadiene. Organic Syntheses Procedure. Available from: [Link]

-

Bromination of buta-1,3-diene with a single equivalent of Br2 can.... Pearson+. Available from: [Link]

-

1,3-butadiene. Braskem. Available from: [Link]

-

Stereochemistry This is study of the 3 dimensional arrangement in space of molecules. In organic chemistry, subtle differences i. Available from: [Link]

-

1,2,3,4-Tetrabromobutane, (+/-)-. PubChem. Available from: [Link]

-

1910.1051 App A - Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory). OSHA. Available from: [Link]

-

1,2,3,4-Tetrabromobutane - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

This compound Three Chongqing Chemdad Co.. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Available from: [Link]

Sources

- 1. 1,2,3,4-Tetrabromobutane|99+%|CAS 1529-68-6 [benchchem.com]

- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 3. roche.camden.rutgers.edu [roche.camden.rutgers.edu]

- 4. echemi.com [echemi.com]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1 3Butadiene with bromine in molar ratio generates class 11 chemistry JEE_Main [vedantu.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]

- 11. braskem.com.br [braskem.com.br]

- 12. borealisgroup.com [borealisgroup.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 1,3-BUTADIENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. 1910.1051 App A - Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]

- 16. benchchem.com [benchchem.com]

stereochemistry of 1,2,3,4-tetrabromobutane isomers

An In-Depth Technical Guide to the Stereochemistry of 1,2,3,4-Tetrabromobutane Isomers

Authored by: A Senior Application Scientist

Abstract

1,2,3,4-Tetrabromobutane (C₄H₆Br₄) serves as a quintessential model for understanding fundamental principles of stereochemistry. With two chiral centers, this molecule presents a fascinating case study in isomerism, encompassing enantiomers, diastereomers, and meso compounds. This technical guide provides a comprehensive exploration of the stereochemical landscape of 1,2,3,4-tetrabromobutane, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the structural analysis of its stereoisomers, methods of synthesis and separation, detailed spectroscopic characterization, and conformational analysis. This document is structured to provide not just procedural knowledge but also the underlying causalities and theoretical frameworks that govern the behavior of these isomers.

Introduction to the Stereochemical Complexity of 1,2,3,4-Tetrabromobutane

1,2,3,4-Tetrabromobutane is a halogenated aliphatic hydrocarbon featuring a four-carbon chain with bromine atoms attached to each carbon.[1] The core of its stereochemical complexity lies in the presence of two stereogenic (chiral) centers at carbons C2 and C3. The maximum number of stereoisomers possible for a molecule with 'n' chiral centers is 2ⁿ. For 1,2,3,4-tetrabromobutane (n=2), this would suggest up to four stereoisomers. However, due to the symmetrical substitution pattern around the C2-C3 bond, the actual number of unique stereoisomers is three. These exist as two distinct diastereomers: a meso form and a racemic mixture composed of a pair of enantiomers.[1]

Understanding the distinct spatial arrangements of these isomers is critical, as it dictates their physical properties, reactivity, and potential biological interactions. For instance, the melting point of the meso isomer is significantly higher than that of the racemic mixture, a crucial consideration for purification and reaction planning.[1] While its primary applications are in synthetic chemistry as a stable precursor for 1,3-butadiene and as a flame retardant, the principles governing its stereochemistry are universally applicable in fields like pharmacology and materials science.[1][2]

Structural Analysis of the Stereoisomers

The three stereoisomers of 1,2,3,4-tetrabromobutane are:

-

(2R,3R)-1,2,3,4-Tetrabromobutane

-

(2S,3S)-1,2,3,4-Tetrabromobutane

-

(2R,3S)-1,2,3,4-Tetrabromobutane (meso)

The (2R,3R) and (2S,3S) isomers are non-superimposable mirror images of each other and thus constitute an enantiomeric pair.[3][4] When mixed in equal amounts, they form a racemic mixture. The (2R,3S) isomer is a meso compound; despite having chiral centers, it is achiral overall due to an internal plane of symmetry. Consequently, it is not optically active. The meso form is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers.

Comparative Physicochemical Properties

The difference in the three-dimensional structure between the meso and racemic forms leads to distinct macroscopic physical properties. The more symmetrical meso compound can pack more efficiently into a crystal lattice, resulting in a significantly higher melting point.

| Property | meso-1,2,3,4-Tetrabromobutane | Racemic 1,2,3,4-Tetrabromobutane |

| Molecular Formula | C₄H₆Br₄[5] | C₄H₆Br₄[4] |

| Molecular Weight | 373.71 g/mol [5] | 373.71 g/mol [2] |

| CAS Number | 2657-67-2[5][6] | 1529-68-6 (unspecified mixture)[1] |

| Appearance | White to almost white powder/crystal[6][7] | Not specified, lower melting solid |

| Melting Point | 116-119 °C[1] | ~40-41 °C[1] |

| Optical Activity | Inactive (achiral) | Active (chiral, if resolved) |

Synthesis and Separation of Diastereomers

Synthesis via Bromination of 1,3-Butadiene

The most common laboratory synthesis of 1,2,3,4-tetrabromobutane involves the electrophilic addition of bromine (Br₂) across the conjugated diene system of 1,3-butadiene.[1] This reaction proceeds readily and typically yields a mixture of the meso and racemic diastereomers.[1]

Causality of Diastereomer Formation: The reaction mechanism involves the formation of a bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion can occur from either face of the molecule, leading to the formation of products with different stereochemistries at the newly formed chiral centers. The specific ratio of meso to racemic product can be influenced by reaction conditions such as solvent and temperature, but a mixture is the typical outcome.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established literature.[1][2]

Materials:

-

1,3-Butadiene

-

Bromine

-

Chloroform (or other suitable chlorinated solvent)

-

Round-bottom flask with condenser and dropping funnel

-

Ice-water bath

Procedure:

-

In a suitable reaction vessel, dissolve 1,3-butadiene in chloroform.

-

Slowly add a solution of bromine in chloroform to the butadiene solution using a dropping funnel. Maintain the reaction temperature at approximately 60 °C.[1]

-

Continue the reaction for 10-12 hours to ensure completion.[1]

-

After the reaction period, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the crude mixture of meso and racemic 1,2,3,4-tetrabromobutane.

Separation via Fractional Crystallization

The separation of the meso and racemic diastereomers is a significant challenge due to their similar chemical properties.[1] However, their distinct physical properties, particularly the large difference in melting points and solubility profiles, can be exploited.

Principle of Separation: Fractional crystallization separates compounds based on differences in their solubility at a given temperature. The less soluble compound will crystallize out of a saturated solution first upon cooling. In this system, the meso isomer is typically less soluble in common organic solvents (like ethanol) than the racemic mixture, allowing for its selective crystallization.

Protocol Insight: The choice of solvent is critical. An ideal solvent will have a steep solubility-temperature gradient for the meso isomer while keeping the racemic form dissolved. The crude mixture is dissolved in a minimum amount of hot solvent (e.g., ethanol) and allowed to cool slowly. The higher-melting point meso compound will crystallize out, while the lower-melting point racemic mixture remains in the mother liquor. The crystals can then be isolated by vacuum filtration.[8]

Spectroscopic Characterization and Elucidation

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of the stereoisomers.[9] While detailed spectra for all isomers are not always publicly available, the principles of each technique allow for clear structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of protons (¹H) and carbons (¹³C).

-

¹H NMR: The key distinction arises from molecular symmetry. The meso isomer possesses a C₂ axis of symmetry, which renders certain protons chemically equivalent. This results in a simpler spectrum compared to the enantiomers, which lack this symmetry and would show more complex splitting patterns.

-

¹³C NMR: Similarly, due to the internal plane of symmetry in the meso isomer, the two central carbons (C2 and C3) are equivalent, as are the two terminal carbons (C1 and C4). This leads to only two signals in the ¹³C NMR spectrum. The chiral enantiomers, lacking this symmetry, would exhibit four distinct signals for the four carbon atoms.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

-

Data Analysis: Analyze chemical shifts, integration, and coupling constants to confirm the structure and differentiate between isomers.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of the molecule and its fragments.

-

Key Feature: All isomers will have the same molecular weight (373.71 g/mol ). The most telling feature in the mass spectrum is the characteristic isotopic pattern of bromine.[9] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing four bromine atoms (like the molecular ion) will show a distinctive quintet pattern (1:4:6:4:1 intensity ratio), confirming the presence of four bromine atoms.[9]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the isomer mixture in a volatile solvent like dichloromethane.[9]

-

GC Separation: Inject the sample into a GC equipped with a non-polar capillary column to separate the isomers based on boiling point differences.[9]

-

MS Analysis: Analyze the eluting compounds using a mass spectrometer, typically with Electron Ionization (EI).[9]

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation. For tetrabromobutane isomers, the spectra will be dominated by C-H stretching and bending vibrations and, most importantly, the characteristic C-Br stretching frequencies, typically found in the 500-700 cm⁻¹ region. While the IR spectra of the diastereomers will be very similar, subtle differences in the fingerprint region can be used for differentiation.[9]

Conformational Analysis

The conformational preferences of the 1,2,3,4-tetrabromobutane isomers are dictated by rotation around the central C2-C3 single bond. The stability of the resulting conformers (staggered vs. eclipsed) is governed by a balance of steric hindrance and dipole-dipole interactions between the bulky and electronegative bromine atoms.[10]

-

Steric Hindrance: The large van der Waals radius of bromine atoms creates significant steric repulsion. Staggered conformations, which place the bromine atoms farther apart, are strongly favored over eclipsed conformations.

-

Gauche vs. Anti Conformations: Among the staggered conformations, the anti-periplanar arrangement (where the two bromine atoms on C2 and C3 are 180° apart) is generally the most stable as it minimizes both steric and dipolar repulsion. Gauche interactions (60° dihedral angle) are less stable. The conformational energy landscape will differ between the meso and enantiomeric isomers due to their different relative stereochemistries.

Conclusion

The stereochemistry of 1,2,3,4-tetrabromobutane provides a rich and instructive platform for understanding the fundamental principles of isomerism. The existence of a meso compound and a pair of enantiomers from just two chiral centers highlights the impact of molecular symmetry. The significant differences in the physical properties of these diastereomers, driven by their unique three-dimensional structures, underscore the critical need for robust methods of synthesis, separation, and characterization. The protocols and theoretical explanations provided in this guide offer a comprehensive framework for researchers to confidently navigate the complexities of this and similar stereochemically rich molecules in their scientific endeavors.

References

-

Jacobson, R. A. (1932). PREPARATION OF 1,2,3,4-TETRABROMOBUTANE. Journal of the American Chemical Society, 54(4), 1545–1547. Retrieved from [Link]

-

Filo. (2023). Draw stereochemical formulas for all the possible stereoisomers of the following compounds. Retrieved from [Link]

-

Wikidata. (n.d.). 1,2,3,4-tetrabromobutane. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrabromobutane, (+/-)-. Retrieved from [Link]

-

PubChem. (n.d.). (2S,3S)-1,2,3,4-tetrabromobutane. Retrieved from [Link]

-

PubChem. (n.d.). (2R,3R)-1,2,3,4-tetrabromobutane. Retrieved from [Link]

-

PubChem. (n.d.). (2R,3R)-1,2,3,4-tetrabromobutane. Retrieved from [Link]

Sources

- 1. 1,2,3,4-Tetrabromobutane|99+%|CAS 1529-68-6 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (2R,3R)-1,2,3,4-tetrabromobutane | C4H6Br4 | CID 92144530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-Tetrabromobutane, (+/-)- | C4H6Br4 | CID 92144531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of meso-1,2,3,4-Tetrabromobutane

This guide provides a comprehensive technical overview of the physical properties of meso-1,2,3,4-tetrabromobutane, tailored for researchers, scientists, and professionals in drug development. We will delve into the critical aspects of this compound's stereochemistry and its influence on its physical characteristics, synthesis, and applications, grounded in authoritative data.

Introduction: Understanding the Stereochemistry

This compound (CAS No. 2657-67-2) is a halogenated aliphatic hydrocarbon with the chemical formula C₄H₆Br₄.[1][2] It is a specific stereoisomer of 1,2,3,4-tetrabromobutane, which possesses two chiral centers. The defining characteristic of the meso form is its internal plane of symmetry, which renders the molecule achiral despite the presence of chiral carbons. This stereochemical nuance is crucial as it dictates the compound's physical properties, distinguishing it from its racemic counterpart.[1] While primarily utilized in chemical synthesis and as a flame retardant, its structural properties serve as an excellent case study for the impact of stereoisomerism.[1][3]

Core Physical and Chemical Properties

The distinct physical properties of this compound are summarized below. These properties are critical for its handling, application, and purification.

| Property | Value |

| Molecular Formula | C₄H₆Br₄[4][5] |

| Molecular Weight | 373.71 g/mol [4][5] |

| CAS Number | 2657-67-2[4][6] |

| Appearance | White to almost white powder or crystals.[2][7][8] |

| Melting Point | 116-119 °C[1][3][7] |

| Boiling Point | 181 °C at 60 mmHg.[4][7] Decomposes at atmospheric pressure.[1] |

| Density | Approximately 2.5 g/cm³[4][6][9] |

| Solubility | Insoluble in water; soluble in ethanol, acetone, and chloroform; slightly soluble in petroleum ether.[1] Soluble in hot methanol.[7][10] |

| Vapor Pressure | 0.009 hPa at 25 °C[4][6][7] |

| Refractive Index | ~1.611[4][6][9] |

| Flash Point | 138.3 °C[3][4][6] |

The Decisive Role of Stereochemistry

The stereoisomerism of 1,2,3,4-tetrabromobutane is a foundational concept for understanding its physical properties. With two chiral centers, it can exist as a pair of enantiomers (the racemic mixture) and a meso compound.

The meso isomer, due to its internal plane of symmetry, can be superimposed on its mirror image. This symmetry leads to a more ordered packing in the crystal lattice, resulting in a significantly higher melting point (116-119 °C) compared to the racemic form (40-41 °C).[1] This substantial difference is a critical consideration for synthetic planning and purification processes.

Caption: Internal plane of symmetry in this compound.

Synthesis and Key Reactions

This compound is typically synthesized through the bromination of 1,3-butadiene.[3] This reaction proceeds via an electrophilic addition mechanism.

Experimental Protocol: Synthesis from 1,3-Butadiene

-

Dissolution: Dissolve 1,3-butadiene in a suitable solvent, such as chloroform.

-

Bromination: Slowly add a solution of bromine in the same solvent to the butadiene solution. The reaction is typically carried out at a controlled temperature, for instance, 60 °C, over several hours (e.g., 10-12 hours).[3]

-

Isolation: After the reaction is complete, the product mixture is cooled. The solid product is then isolated by vacuum filtration.

-

Purification: The crude product is washed with a suitable solvent like ethanol to remove impurities and then dried to yield this compound.[3]

Caption: Synthesis of this compound from 1,3-butadiene.

A significant reaction of this compound is its dehalogenation, often using zinc dust, to regenerate 1,3-butadiene. This makes it a stable, solid precursor for this gaseous diene in a laboratory setting.[1]

Applications in Research and Industry

The high bromine content of this compound makes it an effective flame retardant, particularly for materials like self-extinguishing polystyrene foam.[3] In a research context, it serves as a versatile synthetic intermediate due to the multiple reactive sites for nucleophilic substitution, allowing for the construction of more complex molecules.[1]

Handling, Storage, and Spectroscopic Data

Handling and Storage

This compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment to avoid contact with skin and eyes.[6] It is recommended to store the compound in a tightly closed container in a cool, dry, and dark place, with a suggested temperature below 15-30°C.[10][11]

Spectroscopic Data

A range of spectroscopic data is available for the characterization of this compound, including ¹H NMR, ¹³C NMR, FTIR, Raman, and Mass Spectrometry (GC-MS).[12][13] These analytical techniques are essential for confirming the structure and purity of the compound.

References

-

1,2,3,4-TETRABROMOBUTANE - ChemBK. (2024, April 10). Retrieved January 2, 2026, from [Link]

-

1,2,3,4-Tetrabromobutane - SpectraBase. (n.d.). Retrieved January 2, 2026, from [Link]

-

This compound. (n.d.). Retrieved January 2, 2026, from [Link]

-

This compound Three Chongqing Chemdad Co. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

- 1. 1,2,3,4-Tetrabromobutane|99+%|CAS 1529-68-6 [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. 2657-67-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound | 2657-67-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(2657-67-2) 1H NMR [m.chemicalbook.com]

meso-1,2,3,4-Tetrabromobutane melting point and solubility

An In-depth Technical Guide: Physicochemical Characterization of meso-1,2,3,4-Tetrabromobutane

Abstract

This compound, a halogenated alkane, serves as a crucial intermediate in organic synthesis and as a component in the development of flame-retardant materials.[1][2] A precise understanding of its fundamental physicochemical properties, namely its melting point and solubility, is paramount for its effective handling, purification, and application in research and industrial settings. This guide provides a comprehensive analysis of these properties, grounded in established experimental protocols and theoretical principles. We delve into the determinative methodologies, offering not just procedural steps but the underlying scientific rationale, to equip researchers, scientists, and drug development professionals with actionable, field-proven insights.

Melting Point Analysis: A Cornerstone of Identity and Purity

The melting point of a crystalline solid is a definitive physical property, serving as a primary indicator of both its identity and purity.[3] For a pure compound, the transition from solid to liquid occurs over a narrow, well-defined temperature range. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting range.[3][4]

Stereochemistry's Influence on Melting Point

The stereoisomerism of 1,2,3,4-tetrabromobutane significantly impacts its physical properties. The meso form, due to its plane of symmetry, can pack more efficiently into a crystal lattice than its chiral, racemic counterpart. This superior packing leads to stronger intermolecular forces, requiring more energy to disrupt the solid state. Consequently, this compound exhibits a substantially higher melting point than the racemic (d,l) pair.

Reported Melting Point Values

The melting point of this compound is consistently reported in the literature within a specific range, confirming its identity as a distinct chemical entity.

| Property | Reported Value | Source(s) |

| Melting Point | 116 °C | [1][5][6][7] |

| Melting Point | 118-119 °C | [2] |

| Melting Point Range | 116.0 to 119.0 °C | |

| Appearance | White to Almost white powder to crystal | [6][8][9] |

In contrast, the racemic form is reported to melt at a much lower temperature of 40-41 °C, underscoring the critical role of stereochemistry.[2]

Experimental Protocol for Melting Point Determination (Capillary Method)

The capillary method remains a robust and widely used technique for accurate melting point determination.[10] The protocol described below is designed to ensure high fidelity and reproducibility.

Methodology Rationale: This protocol is a self-validating system. The use of a slow heating ramp near the melting point is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample, which is the foundation of an accurate measurement.[4] A rapid temperature increase can lead to a "thermal lag," where the thermometer reading is not representative of the actual sample temperature, yielding erroneous results.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is of high purity and completely dry.[10] Moisture can act as an impurity, depressing the melting point.

-

If the sample consists of large crystals, gently grind it into a fine, uniform powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.[10]

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to compact the powder at the bottom.[4] A properly packed sample should be 2-3 mm high.

-

-

Apparatus Setup and Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary run with a fast temperature ramp (e.g., 10-20 °C/minute) to get a rough estimate.[4]

-

For the accurate measurement, allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

Begin heating with a slow, controlled ramp rate of 1-2 °C per minute.[4]

-

Record the temperature at which the first drop of liquid appears (T_start).

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (T_end).

-

The melting range is reported as T_start – T_end. For a pure sample, this range should be narrow (≤ 2 °C).

-

Visualization: Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Solubility Profile: Guiding Solvent Selection

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[11] This characteristic is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity are likely to be miscible.[12] Understanding the solubility of this compound is essential for selecting appropriate solvents for synthesis, recrystallization, and formulation.

Molecular Structure and Polarity

This compound has a hydrocarbon backbone with four carbon-bromine (C-Br) bonds. While the C-Br bonds themselves are polar, the overall molecule is relatively nonpolar. Its insolubility in water, a highly polar solvent, is expected.[2] It is anticipated to be soluble in organic solvents of low to moderate polarity.

Qualitative Solubility Data

Experimental data confirms the expected solubility behavior of this compound in a range of common laboratory solvents.

| Solvent | Type | Reported Solubility | Source(s) |

| Water | Highly Polar Protic | Insoluble | [2] |

| Ethanol | Polar Protic | Soluble | [2] |

| Methanol | Polar Protic | Soluble (especially when hot) | [6] |

| Acetone | Polar Aprotic | Soluble | [2] |

| Chloroform | Weakly Polar | Soluble | [2] |

| Petroleum Ether | Nonpolar | Slightly Soluble | [2] |

Experimental Protocol for Qualitative Solubility Assessment

This protocol provides a standardized method for determining the qualitative solubility of a solid compound.

Methodology Rationale: The trustworthiness of this method relies on using a consistent solute-to-solvent ratio.[11] Adding too much solute can exceed the solvent's capacity, leading to a false "insoluble" result even if the compound is sparingly soluble.[11] A standard ratio (e.g., ~33 mg/mL) provides a reliable benchmark for classification.

Step-by-Step Protocol:

-

Preparation:

-

Place approximately 100 mg of this compound into a small, clean test tube.

-

Measure 3 mL of the chosen solvent.

-

-

Solvent Addition and Mixing:

-

Add the solvent to the test tube in portions (e.g., 1 mL at a time).

-

After each addition, vigorously agitate or vortex the mixture for at least 30 seconds to facilitate dissolution.

-

-

Observation and Classification:

-

After mixing, allow the tube to stand and observe the contents.

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution with no visible particles.

-

Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve, and the bulk of the material remains suspended or settled at the bottom.

-

-

Temperature Effects (Optional):

-

If a compound is insoluble or slightly soluble at room temperature, the test tube can be gently warmed in a water bath to observe if solubility increases with temperature, as is the case with methanol.[6]

-

Visualization: Solubility Testing Workflow

Caption: Standardized workflow for qualitative solubility testing.

Conclusion and Practical Implications

The physicochemical properties of this compound are well-defined and critical to its scientific and industrial applications. Its high melting point of approximately 116-119 °C is a direct consequence of its meso stereochemistry and serves as a reliable benchmark for identification and purity assessment. The compound's solubility profile—soluble in common organic solvents like ethanol and acetone but insoluble in water—dictates the choice of reaction media for its synthesis and subsequent purification by recrystallization. For professionals in research and development, a firm grasp of these parameters, supported by the robust experimental protocols detailed herein, is essential for ensuring the quality, consistency, and success of their work.

References

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link]

-

Solubility test for Organic Compounds. [Link]

-

1,2,3,4-TETRABROMOBUTANE - ChemBK. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]

-

How to Determine the Melting Point of Bromide Samples - Drawell. [Link]

-

Solubility - Chemistry Online @ UTSC. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Melting Points of Brominated Products | PDF | Alkene | Organic Chemistry - Scribd. [Link]

-

Stereochemistry of bromine addition - YouTube. [Link]

-

This compound | C4H6Br4 | CID 22820355 - PubChem. [Link]

-

Experiment 1: Melting-point Determinations. [Link]

-

Experiment 1 - Melting Points. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. athabascau.ca [athabascau.ca]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. echemi.com [echemi.com]

- 6. 2657-67-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Page loading... [wap.guidechem.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to the Conformational Analysis of meso-1,2,3,4-Tetrabromobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-1,2,3,4-tetrabromobutane is a halogenated hydrocarbon of significant interest in synthetic chemistry and materials science. Its utility as a precursor for 1,3-butadiene and as a flame retardant additive is well-established.[1] The molecule possesses two chiral centers, giving rise to stereoisomers, primarily the meso form and a racemic mixture, each with distinct physical properties.[1] The meso compound, with a higher melting point of 116-119 °C, presents a unique case for conformational analysis due to its plane of symmetry.[1] Understanding the spatial arrangement of the bromine and hydrogen atoms along the central carbon-carbon bond is crucial for predicting its reactivity, spectroscopic properties, and interactions in various chemical environments.

This technical guide provides a comprehensive exploration of the conformational landscape of this compound. We will delve into the theoretical underpinnings of its conformational preferences, present a detailed protocol for experimental determination using Nuclear Magnetic Resonance (NMR) spectroscopy, and outline a computational approach for theoretical validation. This guide is designed to equip researchers with the knowledge and methodologies to conduct a thorough conformational analysis of this and similar molecules.

Theoretical Considerations: The Interplay of Steric and Torsional Strain

The rotation around the central C2-C3 bond in this compound gives rise to various conformations, each with a distinct potential energy. The stability of these conformers is primarily governed by the interplay of two types of strain: torsional strain and steric strain.

-

Torsional Strain: This arises from the repulsion between electron clouds of adjacent bonds.[2][3] It is maximized in eclipsed conformations where the substituents on the front and back carbons are aligned, and minimized in staggered conformations where they are as far apart as possible.[4][5]

-

Steric Strain: This is the repulsive interaction that occurs when bulky groups are forced into close proximity, attempting to occupy the same space.[2][3][6] In the case of this compound, the large bromine atoms are the primary source of steric strain.

To visualize these conformations, we utilize Newman projections , which view the molecule along the C2-C3 bond. The front carbon is represented by a dot, and the back carbon by a circle.

Possible Conformations of this compound

Drawing an analogy from the well-studied meso-2,3-dibromobutane, we can predict the key staggered and eclipsed conformations of this compound.

Staggered Conformations:

-

Anti Conformation: This is expected to be the most stable conformer. The two bulky bromomethyl (-CHBr-CH2Br) groups are positioned 180° apart, minimizing both steric and torsional strain. In meso-2,3-dibromobutane, the anti-conformation is the most stable.

-

Gauche Conformations: In these conformers, the bromomethyl groups are 60° apart. While staggered, they experience some steric repulsion between the bulky groups, making them higher in energy than the anti conformation.[4][5]

Eclipsed Conformations:

-

Fully Eclipsed Conformation: This is the least stable conformation, where the two bromomethyl groups are directly aligned, leading to maximum torsional and steric strain.

-

Other Eclipsed Conformations: There are other eclipsed conformations where a bromomethyl group is aligned with a hydrogen atom. These are also high in energy but generally more stable than the fully eclipsed conformation.

The relative energies of these conformations determine the overall conformational preference of the molecule at a given temperature. At room temperature, the molecule will predominantly exist in the lowest energy conformation, which is predicted to be the anti conformation.

Experimental Determination of Conformation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the predominant conformation of a molecule in solution. The key to this analysis lies in the Karplus equation , which relates the vicinal coupling constant (³J) between two protons to the dihedral angle (Φ) between them.[4]

The Karplus relationship is generally expressed as:

J(Φ) = A cos²(Φ) + B cos(Φ) + C

where A, B, and C are empirically derived parameters that depend on the specific atoms and substituents involved.[4] The magnitude of the ³J coupling constant is largest for dihedral angles of 0° and 180° and smallest for angles around 90°.[4]

By measuring the ³J value between the protons on C2 and C3 of this compound, we can estimate the dihedral angle and thus deduce the dominant conformation.

Experimental Protocol:

-

Sample Preparation: Dissolve a known quantity of purified this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.

-

Spectral Analysis:

-

Identify the signals corresponding to the protons on C2 and C3.

-

Measure the coupling constant (³J) between these two protons from the splitting pattern of the signals.

-

-

Application of the Karplus Equation:

-

Use a suitable set of Karplus parameters (A, B, and C) for vicinal protons in a similar chemical environment. These can be found in the literature or specialized software.

-

Calculate the expected ³J values for the anti (Φ = 180°) and gauche (Φ = 60°) conformations.

-

Compare the experimentally measured ³J value with the calculated values. A value closer to the calculated ³J for the anti conformation would indicate that it is the predominant conformer in solution.

-

Computational Conformational Analysis

Computational chemistry provides a powerful theoretical approach to complement experimental findings. By using molecular mechanics or quantum mechanics methods, we can model the different conformations of this compound and calculate their relative energies.

Computational Protocol:

-

Conformational Search:

-

Build the 3D structure of this compound using a molecular modeling software.

-

Perform a systematic or stochastic conformational search by rotating the C2-C3 dihedral angle.

-

-

Geometry Optimization and Energy Calculation:

-

For each identified conformer (local energy minimum), perform a geometry optimization using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-31G*).

-

Calculate the single-point energy of each optimized conformer.

-

-

Analysis of Results:

-

Identify the global minimum energy conformation, which corresponds to the most stable conformer.

-

Determine the relative energies of the other conformers with respect to the global minimum.

-

The results of these calculations can be used to predict the equilibrium populations of the different conformers at a given temperature using the Boltzmann distribution.

-

Visualization of Conformational Analysis Workflow

The following diagram illustrates the integrated workflow for the conformational analysis of this compound.

Caption: Workflow for the conformational analysis of this compound.

Data Summary

| Conformation | Dihedral Angle (Br-C2-C3-Br) | Relative Steric Strain | Relative Torsional Strain | Predicted Relative Energy |

| Anti | 180° | Low | Low | Lowest |

| Gauche | 60° | Moderate | Low | Intermediate |

| Eclipsed | 0°, 120°, 240° | High | High | Highest |

Conclusion

The conformational analysis of this compound reveals a strong preference for the anti-staggered conformation, where the bulky bromomethyl groups are maximally separated. This preference is driven by the minimization of both steric and torsional strain. This theoretical prediction can be experimentally verified using ¹H NMR spectroscopy through the application of the Karplus equation, and further corroborated by computational modeling. A thorough understanding of the conformational landscape of this molecule is essential for rationalizing its chemical behavior and for the informed design of new materials and synthetic pathways.

References

- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.

- Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6(1), 41–56.

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

-

Lumen Learning. (n.d.). Conformations of chain alkanes. Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, February 8). 4.4: Conformations of Butane. Retrieved from [Link]

-

Khan Academy. (n.d.). Stability of cycloalkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 4.1: Conformation Analysis of Alkanes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, October 3). What is the difference between steric strain and torsional strain? Retrieved from [Link]

Sources

A Technical Guide to the Discovery and Chemistry of Tetrabromobutane Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and characterization of tetrabromobutane isomers. With the general formula C₄H₆Br₄, these compounds represent a fascinating case study in stereoisomerism and the evolution of synthetic organic chemistry. While 1,2,3,4-tetrabromobutane is the most extensively studied isomer, this guide also delves into the chemistry of other known and proposed isomers, offering insights into their unique properties and synthetic pathways. This document is designed to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development, providing both historical context and practical, field-proven insights into the chemistry of these halogenated hydrocarbons.

Historical Context: The Dawn of Halogenation Chemistry

The story of tetrabromobutane isomers is intrinsically linked to the broader history of organic chemistry and the development of halogenation reactions in the 19th century. Early chemists were just beginning to unravel the complexities of organic molecules, moving away from the theory of vitalism, which posited that organic compounds could only be produced by living organisms.[1] The synthesis of urea by Friedrich Wöhler in 1828 dealt a significant blow to this theory and opened the floodgates for the laboratory synthesis of organic molecules.[2]

The latter half of the 19th century saw a surge in the study of addition reactions, particularly the interaction of halogens with unsaturated hydrocarbons. The reliable nature of these reactions, such as the addition of bromine to alkenes, made haloalkanes readily accessible for further chemical transformations.[3] While a specific individual cannot be definitively credited with the "discovery" of the first tetrabromobutane isomer in the same way one might pinpoint the discovery of an element, the synthesis of 1,2,3,4-tetrabromobutane from the reaction of 1,3-butadiene with bromine emerged as a classic example of electrophilic addition to a conjugated diene.

One of the early detailed accounts of the preparation of 1,2,3,4-tetrabromobutane can be found in the work of Harries in 1911.[4] This work not only described a synthetic method but also noted the formation of other isomeric byproducts, such as 1,1,4,4-tetrabromobutane, highlighting the challenges in achieving regioselectivity in these early syntheses.[4] The study of the stereochemistry of bromine addition to dienes became a significant area of research, leading to a deeper understanding of reaction mechanisms and the formation of stereoisomers.

The Isomers of Tetrabromobutane: Structure and Properties

The constitutional isomers of tetrabromobutane are characterized by the different connectivity of the four bromine atoms on the four-carbon butane chain. Within some of these constitutional isomers, stereoisomerism (diastereomers and enantiomers) is possible, leading to a diverse family of molecules with distinct physical and chemical properties.

1,2,3,4-Tetrabromobutane

This is the most well-documented isomer, existing as two diastereomers: a meso compound and a racemic mixture of two enantiomers.[5]

-

meso-1,2,3,4-Tetrabromobutane: An achiral compound with a plane of symmetry.

-

(±)-1,2,3,4-Tetrabromobutane: A racemic mixture of (2R,3R)- and (2S,3S)-1,2,3,4-tetrabromobutane.

These stereoisomers exhibit different physical properties, most notably their melting points.

| Property | This compound | racemic-1,2,3,4-Tetrabromobutane |

| Melting Point | 118-119 °C | 40-41 °C |

| Solubility | Soluble in ethanol, acetone, chloroform; slightly soluble in petroleum ether; insoluble in water. | Soluble in ethanol, ether, acetone, and petroleum ether; insoluble in water. |

Other Tetrabromobutane Isomers

While less common, several other constitutional isomers of tetrabromobutane are known or have been proposed. Their synthesis and characterization are often less detailed in the scientific literature. Some of these include:

-

1,1,1,2-Tetrabromobutane

-

1,1,2,2-Tetrabromobutane

-

2,2,3,3-Tetrabromobutane

-

1,1,4,4-Tetrabromobutane

-

1,1,1,3-Tetrabromobutane[6]

The synthesis and properties of these isomers will be discussed in the following sections.

Synthesis of Tetrabromobutane Isomers

The synthetic approaches to tetrabromobutane isomers are varied and depend on the desired substitution pattern. The choice of starting material and reaction conditions is crucial for achieving the target isomer with good selectivity and yield.

Synthesis of 1,2,3,4-Tetrabromobutane

The most common and historically significant method for synthesizing 1,2,3,4-tetrabromobutane is the electrophilic addition of bromine to 1,3-butadiene.[5][7] This reaction typically yields a mixture of the meso and racemic diastereomers.

Reaction Mechanism:

The reaction proceeds through a bromonium ion intermediate. The attack of the bromide ion on this intermediate can occur at different carbons, leading to both 1,2- and 1,4-addition products. The initial 1,2- and 1,4-dibromo-2-butene products can then undergo further bromination to yield the final tetrabromobutane product. The stereochemical outcome is a result of the anti-addition of bromine to the double bonds.

Figure 1: Simplified reaction pathway for the synthesis of 1,2,3,4-tetrabromobutane.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrabromobutane [7]

-

Apparatus Setup: A round-bottom flask equipped with a dropping funnel and a reflux condenser is assembled in a fume hood.

-

Reaction: 1,3-butadiene is dissolved in a suitable solvent, such as chloroform.

-

A solution of bromine in the same solvent is added dropwise to the butadiene solution while maintaining the reaction temperature at approximately 60 °C.

-

The reaction mixture is stirred for 10-12 hours.

-

Work-up and Purification: The reaction product is collected by vacuum filtration, washed with ethanol, and dried to obtain a mixture of meso and racemic 1,2,3,4-tetrabromobutane.[7] Fractional crystallization can be employed for the separation of the diastereomers.

Proposed Synthesis of 1,1,1,2-Tetrabromobutane

The synthesis of 1,1,1,2-tetrabromobutane is not well-documented in the scientific literature.[8] However, a plausible two-step synthetic route can be proposed based on established principles of organic chemistry.[8]

Proposed Synthetic Pathway:

-

Step 1: Synthesis of 1,1,1-Tribromobutane: Conversion of butanoyl chloride to 1,1,1-tribromobutane using an excess of bromine and a phosphorus halide.[8]

-

Step 2: Free-Radical Bromination: Selective free-radical bromination of 1,1,1-tribromobutane at the C-2 position using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[8]

Figure 2: Proposed two-step synthesis of 1,1,1,2-tetrabromobutane.

Hypothetical Experimental Protocol: Synthesis of 1,1,1,2-Tetrabromobutane

Step 1: Synthesis of 1,1,1-Tribromobutane [8]

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus should be dried and purged with an inert gas.

-

Reaction: Butanoyl chloride is placed in the flask and cooled in an ice bath. Phosphorus tribromide is added dropwise, followed by the slow addition of an excess of liquid bromine. The reaction mixture is then warmed to room temperature and refluxed.

-

Work-up: The cooled reaction mixture is poured into ice-cold water containing a reducing agent (e.g., sodium bisulfite) to quench excess bromine. The organic layer is extracted, washed, dried, and the solvent is removed. The crude product is purified by vacuum distillation.

Step 2: Synthesis of 1,1,1,2-Tetrabromobutane [8]

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

-

Reaction: 1,1,1-tribromobutane, N-bromosuccinimide (NBS), and a catalytic amount of a radical initiator (AIBN) are dissolved in an inert solvent like carbon tetrachloride. The mixture is heated to reflux, and the reaction can be initiated with a sunlamp.

-

Work-up: After cooling, the solid succinimide byproduct is removed by filtration. The filtrate is washed, dried, and the solvent is evaporated. The crude 1,1,1,2-tetrabromobutane is then purified by vacuum distillation or recrystallization.

Synthesis of 1,1,2,2-Tetrabromobutane

This isomer can be synthesized by the addition of excess bromine to 1-butyne.[9] The reaction proceeds via the initial formation of 1,2-dibromo-1-butene, which then undergoes further bromination of the remaining double bond.

Experimental Protocol: Synthesis of 1,1,2,2-Tetrabromobutane

-

Apparatus Setup: A round-bottom flask is equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice bath.

-

Reaction: 1-butyne is dissolved in an inert solvent such as carbon tetrachloride. A solution of excess bromine in the same solvent is added dropwise with stirring.

-

Work-up: The reaction mixture is washed with a solution of sodium thiosulfate to remove unreacted bromine, followed by washing with water and brine. The organic layer is dried, and the solvent is removed by rotary evaporation to yield the crude product, which can be purified by distillation.

Synthesis of 2,2,3,3-Tetrabromobutane

The synthesis of 2,2,3,3-tetrabromobutane can be achieved by the addition of bromine to 2-butyne. An analogous reaction is the dehalogenation of 2,2,3,3-tetrachlorobutane with zinc metal to form 2-butyne, suggesting the reverse reaction is a plausible synthetic route.[8]

Experimental Protocol: Synthesis of 2,2,3,3-Tetrabromobutane

-

Apparatus Setup: A reaction vessel suitable for handling a volatile starting material is required.

-

Reaction: 2-butyne is reacted with two equivalents of bromine in an inert solvent.

-

Work-up: Similar to the work-up for 1,1,2,2-tetrabromobutane, the reaction mixture is washed to remove excess bromine, dried, and the solvent is evaporated. The product can be purified by crystallization or distillation.

Spectroscopic Characterization of Tetrabromobutane Isomers

The structural elucidation of tetrabromobutane isomers relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the various isomers. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the chemical environment of the protons and carbons in the molecule.

Predicted ¹H NMR Chemical Shifts (ppm) for Selected Isomers [10]

| Isomer | C1-H | C2-H | C3-H | C4-H |

| 1,1,1,2-Tetrabromobutane (Predicted) | - | ~4.85 (t) | ~2.45 (m) | ~1.15 (t) |

| 1,2,3,4-Tetrabromobutane | ~3.9 - 4.1 (m) | ~4.6 - 4.8 (m) | ~4.6 - 4.8 (m) | ~3.9 - 4.1 (m) |

Experimental Protocol: NMR Spectroscopy [10]

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the acquired data by applying a Fourier transform, phasing, baseline correction, and referencing the chemical shift scale to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of C-Br bonds and the overall fingerprint of the molecule. The C-Br stretching vibrations typically appear in the fingerprint region of the spectrum, between 600 and 500 cm⁻¹.[11][12]

Experimental Protocol: IR Spectroscopy [11]

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (e.g., KBr) if it is a liquid, or as a KBr pellet if it is a solid.

-

Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands for C-H and C-Br stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. A key feature in the mass spectra of tetrabromobutane isomers is the characteristic isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).[13] This results in distinctive clusters of peaks for the molecular ion and any bromine-containing fragments, aiding in their identification.[4][14]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) [13]

-

Sample Preparation: Dissolve a small amount of the isomer mixture in a volatile solvent (e.g., dichloromethane).

-

GC Separation: Inject the sample into a gas chromatograph to separate the individual isomers based on their boiling points and interactions with the column stationary phase.

-

MS Analysis: The separated isomers are then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is typically used to generate ions.

-

Data Analysis: The retention time from the GC and the mass spectrum of each isomer are used for identification by comparing with reference spectra or by interpreting the fragmentation patterns.

Figure 3: General workflow for the spectroscopic analysis of tetrabromobutane isomers.

Applications and Future Outlook

The primary application of tetrabromobutane, particularly the 1,2,3,4-isomer, has been as a flame retardant.[5][7] The high bromine content of these molecules makes them effective at inhibiting combustion processes.

In organic synthesis, tetrabromobutanes can serve as versatile building blocks. For example, 1,2,3,4-tetrabromobutane is a stable, solid precursor for 1,3-butadiene, which can be generated in a controlled manner through dehalogenation with zinc dust.[5] The multiple bromine atoms also provide reactive sites for nucleophilic substitution reactions, allowing for the construction of more complex molecules.

The less common isomers of tetrabromobutane remain largely unexplored in terms of their applications. Further research into their synthesis and reactivity could unveil novel properties and uses in areas such as materials science, agrochemicals, and pharmaceuticals. The development of stereoselective synthetic methods for the chiral isomers could also open up new avenues in asymmetric synthesis and drug discovery.

Conclusion

The study of tetrabromobutane isomers offers a rich landscape of chemical history, synthetic methodology, and structural analysis. From the early days of halogenation chemistry to modern spectroscopic techniques, our understanding of these molecules has evolved significantly. While 1,2,3,4-tetrabromobutane has been the most studied, this guide has highlighted the existence and potential synthetic routes to a variety of other isomers. The continued exploration of these less-common isomers holds promise for the discovery of new chemical properties and applications, ensuring that the story of tetrabromobutane will continue to unfold in the years to come.

References

- A Comparative Computational Analysis of 1,1,1,2-Tetrabromobutane and Its Isomers - Benchchem. (URL: )

- A Comparative Computational Analysis of 1,1,1,2-Tetrabromobutane and Its Isomers - Benchchem. (URL: )

- Characterization of 1,1,1,2-Tetrabromobutane: A Compar

-

mass spectrum & fragmentation of 1-bromobutane - YouTube. (URL: [Link])

-

PREPARATION OF 1,2,3,4-TETRABROMOBUTANE. (URL: [Link])

-

1,4-Dibromobutane synthesis - YouTube. (URL: [Link])

-

Organobromine chemistry - Wikipedia. (URL: [Link])

- An In-depth Technical Guide to the Proposed Synthesis of 1,1,1,2-Tetrabromobutane - Benchchem. (URL: )

-

mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

1,2,3,4-TETRABROMOBUTANE - ChemBK. (URL: [Link])

-

Organic Chemistry in the nineteenth century. (URL: [Link])

-

Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap. (URL: [Link])

-

Synthesis of 1,4-Dibromobutane from THF - YouTube. (URL: [Link])

-

Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one - ResearchGate. (URL: [Link])

-

1,2,3,4-TETRABROMOBUTANE - ChemBK. (URL: [Link])

-

The History of Organic Chemicals - Boron Molecular. (URL: [Link])

-

[FREE] What product is formed when 1-butyne is treated with excess Br2 in CCl4? Select an answer from the options - Brainly. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

Infrared Spectroscopy. (URL: [Link])

-

1-bromobutane synthesis - YouTube. (URL: [Link])

-

1,1,1,3-Tetrabromobutane | C4H6Br4 | CID 13074960 - PubChem - NIH. (URL: [Link])

Sources

- 1. boronmolecular.com [boronmolecular.com]

- 2. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 3. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. 1,1,1,3-Tetrabromobutane | C4H6Br4 | CID 13074960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. brainly.com [brainly.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. prepchem.com [prepchem.com]